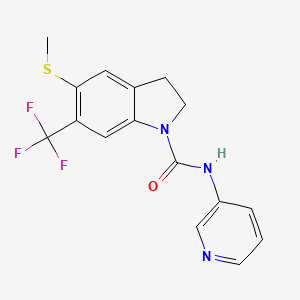

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide

描述

SB 221284 是一种强效且选择性的 5-羟色胺 (血清素) 2B 和 2C 受体拮抗剂。该化合物因其潜在的治疗应用而被广泛研究,特别是在治疗神经和精神疾病方面。

准备方法

SB 221284 的合成涉及几个关键步骤。6-(三氟甲基)吲哚与硫氰酸钾和溴在甲醇中的反应生成 5-硫氰酸基-6-(三氟甲基)吲哚。 然后用氨在热的二噁烷/水中处理该中间体,得到二硫化物 。最终产物 SB 221284 是通过进一步的纯化和表征过程获得的。

化学反应分析

SB 221284 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成亚砜或砜。

还原: 还原反应可以将该化合物转化为其相应的硫醇衍生物。

取代: SB 221284 中的甲硫基可以在适当条件下被其他官能团取代。

在这些反应中常用的试剂包括氧化剂,如过氧化氢,还原剂,如氢化铝锂,以及用于取代反应的亲核试剂。 从这些反应形成的主要产物取决于所用特定条件和试剂 。

科学研究应用

Anticancer Properties

Research indicates that compounds with similar structures to 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of indole and pyridine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study : In vitro studies demonstrated that certain derivatives of this compound effectively inhibited the growth of various cancer cell lines, suggesting potential as a lead compound in anticancer drug development.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been synthesized and evaluated for their efficacy against bacterial and fungal strains. The presence of the trifluoromethyl group is known to enhance antimicrobial activity by increasing lipophilicity and altering membrane permeability .

Case Study : A series of pyridine-sulfonamide derivatives were synthesized and tested against Candida species, showing promising results with minimum inhibitory concentrations lower than those of standard antifungal drugs like fluconazole .

Central Nervous System (CNS) Activity

Preliminary studies suggest that SB-221284 may interact with central nervous system targets, potentially acting as a modulator for neurotransmitter receptors. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to alleviate symptoms associated with neurodegenerative diseases .

Antimalarial Properties

Recent research has focused on the design of new antimalarial agents based on the structural motifs found in this compound. The incorporation of trifluoromethyl groups has been linked to enhanced activity against Plasmodium falciparum, the parasite responsible for malaria .

Case Study : A study synthesized a series of triazole derivatives inspired by similar compounds, leading to the identification of effective antimalarial candidates through molecular docking studies and biological assays.

Summary of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation; apoptosis induction | Effective against various cancer cell lines |

| Antimicrobial | Activity against bacterial and fungal strains | Lower MIC than fluconazole for Candida species |

| CNS Activity | Potential modulation of neurotransmitter receptors | Neuroprotective effects observed in related compounds |

| Antimalarial | Efficacy against Plasmodium falciparum | Identified new lead compounds through docking studies |

作用机制

SB 221284 通过选择性拮抗 5-羟色胺 2B 和 2C 受体来发挥作用。 这种拮抗作用抑制了间氯苯基哌嗪 (一种 5-羟色胺 2C/2B 受体激动剂) 诱导的中心介导的低运动性 。 该化合物的作用机制涉及阻断血清素与这些受体的结合,从而调节情绪调节和其他神经功能的下游信号通路 。

相似化合物的比较

SB 221284 在作为 5-羟色胺 2B 和 2C 受体拮抗剂的高选择性和效力方面是独一无二的。类似的化合物包括:

RS-127445: 一种具有高亲和力的选择性 5-羟色胺 2B 受体拮抗剂.

SB 242084: 另一种用于类似研究应用的选择性 5-羟色胺 2C 受体拮抗剂.

与这些化合物相比,SB 221284 由于其对 5-羟色胺 2B 和 2C 受体的双重拮抗作用,提供了更广泛的应用范围,使其成为神经药理学研究中的宝贵工具 .

生物活性

The compound 5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide , also known by its PubChem ID 443389 , is a complex organic molecule with significant biological activity potential. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C16H14F3N3OS

- Molecular Weight : 367.36 g/mol

- CAS Number : 1023813-33-3

- InChI Key : BOZLZNQUCBZRRX-UHFFFAOYSA-N

The trifluoromethyl group and the methylsulfanyl moiety are notable for their roles in enhancing the compound's biological activity.

Antitumor Activity

Research indicates that compounds with similar structural features exhibit antitumor properties. For instance, derivatives of indole have been shown to possess inhibitory effects on various cancer cell lines. In one study, a related compound demonstrated moderate cytotoxicity against HT-29 and TK-10 cell lines, suggesting a potential for development as an anticancer agent .

Neuroprotective Effects

Compounds similar to this compound have been investigated for neuroprotective properties. For example, some derivatives exhibited protective effects against neuronal cell death induced by oxidative stress, which is crucial for conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the molecular structure can significantly affect biological activity. For instance:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increases potency against various targets |

| Methylsulfanyl moiety | Enhances solubility and bioavailability |

| Indole core | Provides a scaffold for diverse biological activities |

These findings suggest that strategic modifications could lead to compounds with enhanced efficacy and reduced toxicity.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of indole derivatives, it was found that certain modifications led to increased selectivity towards cancer cells while minimizing effects on normal cells. The compound under discussion showed promising results in preliminary assays, warranting further investigation in vivo .

Case Study 2: Antimicrobial Efficacy

A related compound was tested against various bacterial strains, demonstrating significant inhibition at low concentrations. The incorporation of the trifluoromethyl group was pivotal in enhancing the antimicrobial activity compared to non-fluorinated counterparts .

属性

IUPAC Name |

5-methylsulfanyl-N-pyridin-3-yl-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3OS/c1-24-14-7-10-4-6-22(13(10)8-12(14)16(17,18)19)15(23)21-11-3-2-5-20-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZOXHCRSXYSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C2C(=C1)CCN2C(=O)NC3=CN=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332080 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196965-14-7 | |

| Record name | SB 221284 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。